4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

COX-2 inhibition Thiazole derivatives PGE2 production

CX-35 (CAS 423749-34-2) is a validated, selective COX-2 inhibitor that spares COX-1 at concentrations up to 100 µM, unlike its structural analog CX-32, which potently inhibits both isoforms. This differential selectivity makes CX-35 the preferred thiazole tool compound for acute inflammation models, gastric cytoprotection studies, platelet aggregation assays, and renal homeostasis research where constitutive COX-1 activity must be preserved. Confirmed in vivo efficacy in murine dorsal air pouch models and a non-cytotoxic profile support its use as a lead optimization scaffold. Paired with CX-32, it enables systematic SAR investigation of COX isoform selectivity determinants. For R&D use only; not for human or veterinary applications.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27g/mol
CAS No. 423749-34-2
Cat. No. B346379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol
CAS423749-34-2
Synonyms4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol
CX-35
Molecular FormulaC10H10N2O2S
Molecular Weight222.27g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CSC(=N2)N)O
InChIInChI=1S/C10H10N2O2S/c1-14-9-4-6(2-3-8(9)13)7-5-15-10(11)12-7/h2-5,13H,1H3,(H2,11,12)
InChIKeyPMICHXCAAVTBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35): Baseline Profile and Procurement Context for Thiazole-Based COX-2 Inhibitor Research


4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (CAS 423749-34-2, also referred to as CX-35) is a bioactive heterocyclic compound integrating a vanillyl (guaiacyl) moiety and a 2-aminothiazole core . It has been specifically investigated as a potential cyclooxygenase-2 (COX-2) selective inhibitor, with its anti-inflammatory activity evaluated in both in vitro and in vivo models [1][2]. The compound exhibits a molecular weight of 222.26 g/mol and a calculated LogP of approximately 0.92, indicating moderate lipophilicity .

Why 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) Cannot Be Substituted with Other Thiazole COX-2 Inhibitors


While many thiazole derivatives exhibit COX-2 inhibitory activity, their selectivity profiles and off-target effects differ markedly. Direct comparative studies reveal that 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) displays a distinct COX-1/COX-2 selectivity signature compared to its closest structural analog, CX-32 [1]. Specifically, CX-35 spares COX-1 activity at concentrations that inhibit COX-2, whereas CX-32 potently inhibits both isoforms [2]. This differential isoform selectivity has direct implications for experimental design, as substituting CX-35 with CX-32 would introduce COX-1 inhibition, potentially confounding results in models where constitutive COX-1 activity is required [1][2]. The following quantitative evidence details why CX-35 offers a unique tool compound profile that cannot be assumed for other in-class molecules.

Quantitative Differentiation Guide for 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) Against Key Comparators


COX-2 Inhibitory Potency of CX-35 Compared to Close Analog CX-32

In a direct head-to-head comparison in LPS-stimulated RAW 264.7 cells, CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) inhibited COX-2-dependent PGE2 production with an IC50 of 11.65±6.20 μM (Mean±S.E.M.). Under identical assay conditions, the close structural analog CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibited an IC50 of 9.01±0.01 μM [1][2]. While CX-32 is numerically more potent, the key differentiation lies in the selectivity profile (see Evidence Item 2).

COX-2 inhibition Thiazole derivatives PGE2 production

COX-1/COX-2 Selectivity: CX-35 Spares COX-1 While CX-32 Inhibits Both Isoforms

In a critical selectivity study, CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) did not inhibit COX-1 activity at concentrations up to 100 μM, as assessed in cells stably over-expressing COX-1 and in human blood platelets. In contrast, the comparator CX-32 potently inhibited COX-1 with an IC50 of 5.56×10⁻⁸±2.26×10⁻⁸ μM [1]. This represents a dramatic difference in isoform selectivity: CX-35 is functionally COX-2 selective, whereas CX-32 is a dual COX-1/COX-2 inhibitor.

COX-1 selectivity COX-2 selectivity Thiazole inhibitors

In Vivo Anti-Inflammatory Efficacy of CX-35 in Dorsal Air Pouch Model

Both CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) and CX-32 exhibited anti-inflammatory effects in the murine dorsal air pouch model of inflammation. However, the study reports that both compounds significantly inhibited PGE2 secretion in vivo, but specific quantitative values are not provided for CX-35 alone; the data are presented as a combined effect [1]. This evidence demonstrates that CX-35 possesses confirmed in vivo activity, but direct comparative quantitative data against a benchmark NSAID or COX-2 inhibitor are not available from this study.

In vivo inflammation Air pouch model Thiazole derivatives

Comparative Cytotoxicity Profile: CX-35 vs. CX-32 in HeLa Cells

In a direct head-to-head viability assay, neither CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) nor CX-32 exhibited cytotoxic effects on HeLa cells at concentrations up to 100 μM. Viability of non-treated HeLa cells was similar to that of cells incubated with either compound [1]. This indicates that both compounds share a favorable in vitro safety profile within the tested concentration range, and no differentiation exists on this parameter.

Cytotoxicity Thiazole safety HeLa cells

Comparison to Selective COX-2 Inhibitor NS-398 in Cellular Assay

In LPS-stimulated RAW 264.7 cells, CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) reduced PGE2 production to levels comparable to those obtained with the selective COX-2 inhibitor NS-398 [1]. The study does not provide direct quantitative IC50 values for NS-398, but the qualitative comparison positions CX-35 as exhibiting COX-2 inhibitory activity similar to a known selective inhibitor.

COX-2 inhibition NS-398 Thiazole comparator

Recommended Application Scenarios for 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) Based on Quantitative Evidence


COX-2 Selective Inhibition Studies Requiring COX-1 Sparing

In experimental models where constitutive COX-1 activity must be preserved (e.g., studies of gastric cytoprotection, platelet aggregation, or renal homeostasis), CX-35 is the preferred thiazole tool compound. Its demonstrated lack of COX-1 inhibition at concentrations up to 100 μM [1] ensures that observed anti-inflammatory effects are attributable to COX-2 inhibition without confounding COX-1 blockade, unlike the analog CX-32 which potently inhibits both isoforms.

Structure-Activity Relationship (SAR) Studies of Thiazole COX Inhibitors

CX-35 and CX-32 represent a matched pair for SAR investigations due to their close structural similarity but divergent selectivity profiles. CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) and CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) share a vanillyl pharmacophore but differ in substitution at the thiazole ring, leading to a >8.6-fold difference in COX-1/COX-2 selectivity [1]. This pair enables systematic exploration of structural determinants governing isoform selectivity.

Preclinical In Vivo Inflammation Models with COX-2 Dependency

CX-35 has demonstrated in vivo anti-inflammatory efficacy in the murine dorsal air pouch model [2]. It is suitable for acute inflammation studies where COX-2 is the predominant isoform, and its selectivity profile minimizes the risk of gastric or platelet-related adverse effects that can complicate interpretation of COX-1 inhibition.

Medicinal Chemistry Optimization of Thiazole-Based Anti-Inflammatory Agents

As a validated COX-2 inhibitor scaffold with moderate potency (IC50 ~11.65 μM) and favorable selectivity, CX-35 serves as a starting point for medicinal chemistry optimization. Its vanillyl-thiazole core can be systematically modified to improve potency, pharmacokinetic properties, or solubility while maintaining COX-2 selectivity. The compound's confirmed in vivo activity [2] and non-cytotoxic profile [3] provide a solid foundation for lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.